(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS2/c1-7-11(18-14-13-7)12(16)15-8-3-4-9(15)6-10(5-8)17-2/h8-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHFMDHWPSSHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone represents a unique class of heterocyclic compounds that exhibit notable biological activities. Its structure combines a thiadiazole moiety with a bicyclic amine framework, which has been linked to various pharmacological effects, including antimicrobial and anti-inflammatory properties.
Chemical Structure
The compound's chemical formula is , and its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activity of thiadiazole derivatives, particularly focusing on their antimicrobial , antifungal , and cytotoxic properties.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives often disrupt microbial cell wall synthesis or interfere with metabolic pathways, leading to cell death.
- Activity Spectrum : These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl Thiadiazole Derivative | Staphylococcus aureus | 32 µg/mL |
| 4-Methyl Thiadiazole Derivative | Escherichia coli | 64 µg/mL |
| 4-Methyl Thiadiazole Derivative | Candida albicans | 16 µg/mL |
Case Studies
- A study published in MDPI evaluated a series of thiadiazole derivatives for antimicrobial activity. The most potent compound demonstrated an MIC against S. aureus that was significantly lower than standard antibiotics like nitrofurantoin .
- Another research article indicated that derivatives containing halogen substitutions exhibited enhanced antibacterial properties, particularly against Gram-positive bacteria .
Cytotoxic Activity
In addition to antimicrobial effects, some studies have reported the cytotoxic potential of thiadiazole derivatives against cancer cell lines:
- Cell Lines Tested : Various human cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
- Findings : Certain derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxicity.
Q & A
What are the established synthetic routes for this compound, and what are their critical optimization steps?
Basic
The synthesis of the target compound involves constructing the 8-azabicyclo[3.2.1]octane core and coupling it with the 4-methyl-1,2,3-thiadiazol-5-yl moiety. A common approach for similar bicyclic systems (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) employs condensation reactions using sodium acetate in DMF/acetic acid mixtures, achieving yields up to 72% . Key steps include stereochemical control during cyclization and protecting group strategies for the methylthio substituent. For the thiadiazole ring, methods analogous to thiazolidinone synthesis (e.g., refluxing thiosemicarbazides with chloroacetic acid) are adaptable .
How is the stereochemistry of the (1R,5S)-configured 8-azabicyclo[3.2.1]octane core confirmed?
Basic
X-ray crystallography and NOESY NMR are critical for stereochemical validation. For example, Tao Yang et al. resolved the stereochemistry of a fluoronitrophenyl-substituted azabicyclo compound using single-crystal X-ray diffraction, confirming the (1R*,5S*) configuration . Comparative analysis of coupling constants in -NMR spectra (e.g., axial vs. equatorial proton environments) further supports stereochemical assignments .
What strategies resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require rigorous comparative assays. For instance, studies on similar bicyclic compounds highlight the importance of standardized assay conditions (e.g., pH, co-solvents) to minimize variability . Meta-analysis of dose-response curves and off-target screening (e.g., using LC-MS to detect metabolites) can clarify mechanisms .
How does the methylthio group influence metabolic stability and reactivity?
Advanced
The methylthio (-SMe) group enhances lipophilicity but may oxidize to sulfoxides/sulfones under physiological conditions. Stability studies using HPLC-UV or LC-MS under simulated gastric/intestinal pH (1.2–6.8) are recommended to assess degradation pathways . Computational tools (e.g., DFT calculations) predict oxidation susceptibility based on electron density at the sulfur atom .
What in vitro assays are optimal for evaluating neuroactivity?
Methodological
Dopamine/serotonin receptor binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., monoamine oxidase-B) are widely used. For example, compounds with azabicyclo cores showed nanomolar affinity for serotonin receptors in competitive binding assays . Functional assays (e.g., cAMP accumulation) further validate target engagement .
What spectroscopic markers distinguish the thiadiazole moiety?
Basic
Key IR peaks for the thiadiazole ring include C=N stretches at 1520–1600 cm and S-N vibrations near 690 cm. In -NMR, the thiadiazole proton appears as a singlet at δ 8.2–8.5 ppm, while -NMR shows C-S resonances at 165–170 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]) with <2 ppm error .
How can computational modeling predict binding modes with enzyme targets?
Advanced
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with enzymes like Pfmrk or Hedgehog pathway proteins. For example, docking studies on similar bicyclic compounds revealed hydrogen bonding with catalytic lysine residues and hydrophobic interactions with allosteric pockets . Free energy perturbation (FEP) calculations refine binding affinity predictions .
What are the challenges in achieving enantiomeric purity during synthesis?
Advanced
Racemization at the bicyclo[3.2.1]octane bridgehead is a key challenge. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improves enantiomeric excess (ee). HPLC with chiral stationary phases (e.g., Chiralpak AD-H) monitors ee >99% .
How do substituents on the thiadiazole ring affect pharmacokinetics?
Advanced
Electron-withdrawing groups (e.g., -NO) on the thiadiazole reduce metabolic clearance but may decrease solubility. LogP and polar surface area (PSA) calculations guide optimization: methyl groups enhance permeability, while hydroxyl groups improve solubility but increase glucuronidation risk . In vivo PK studies in rodent models correlate these properties with AUC and half-life .
What safety protocols are recommended for handling this compound?
Methodological
Refer to safety data sheets (SDS) for related azabicyclo compounds: use nitrile gloves, fume hoods, and PPE to avoid dermal/ocular exposure. In case of inhalation, move to fresh air and consult a physician; for spills, neutralize with 5% sodium bicarbonate . Stability testing under GLP conditions ensures compliance with ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
